N,2-dimethyl-N-(trifluoromethyl)aniline
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Overview
Description
N,2-dimethyl-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C₉H₁₀F₃N. It is a colorless to light yellow clear liquid at room temperature and is known for its high purity, typically greater than 98.0% as determined by gas chromatography (GC) and nonaqueous titration . This compound is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,2-dimethyl-N-(trifluoromethyl)aniline can be synthesized through several methods. One common approach involves the reaction of 2-chloro-N,N-dimethylaniline with trifluoromethylating agents under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure maximum yield and purity. The process is carefully monitored to maintain the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N,2-dimethyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, where the trifluoromethyl group or the aniline moiety is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce various amines .
Scientific Research Applications
N,2-dimethyl-N-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism by which N,2-dimethyl-N-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-(trifluoromethyl)aniline: Similar in structure but with the trifluoromethyl group at the para position.
2-chloro-N,N-dimethyl-4-(trifluoromethyl)aniline: Contains an additional chlorine atom, affecting its reactivity and applications
Uniqueness
N,2-dimethyl-N-(trifluoromethyl)aniline is unique due to the position of the trifluoromethyl group, which influences its chemical reactivity and physical properties. This positional difference can lead to variations in how the compound interacts with other molecules and its overall stability .
Properties
Molecular Formula |
C9H10F3N |
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Molecular Weight |
189.18 g/mol |
IUPAC Name |
N,2-dimethyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H10F3N/c1-7-5-3-4-6-8(7)13(2)9(10,11)12/h3-6H,1-2H3 |
InChI Key |
IAAPANAOXXJFDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C)C(F)(F)F |
Origin of Product |
United States |
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